N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide
Description
Historical Development of Heterocyclic Medicinal Chemistry
The foundation of heterocyclic chemistry dates to the early 19th century, when chemists began isolating natural products containing non-carbon ring atoms. One of the earliest documented heterocycles, alloxan (a pyrimidine derivative), was synthesized from uric acid in 1818, marking a pivotal moment in understanding cyclic structures with oxygen and nitrogen atoms. By the mid-20th century, the discovery of nucleic acids and alkaloids cemented heterocycles as central to biological systems, driving pharmaceutical research toward synthetic analogs.
The 1960s–1980s saw explosive growth in heterocyclic synthesis methodologies, particularly for nitrogen-containing rings like imidazoles and pyridazines. These compounds gained prominence due to their resemblance to endogenous biomolecules, enabling interactions with enzymes and receptors. For instance, the imidazole ring’s ability to participate in hydrogen bonding and π-π stacking made it a staple in antihistamines and antifungals. Concurrently, pyridazines emerged as electron-deficient scaffolds amenable to nucleophilic substitution, facilitating their use in cardiovascular and central nervous system therapies.
Table 1: Milestones in Heterocyclic Chemistry
Significance of Imidazolyl-Pyridazine Derivatives in Contemporary Research
Imidazolyl-pyridazine hybrids, such as the subject compound, represent a convergence of two pharmacologically privileged scaffolds. The imidazole ring contributes basicity and hydrogen-bonding capacity, while the pyridazine nucleus offers a planar, electron-deficient platform for modulating solubility and target affinity. Recent studies highlight their versatility:
- Anticancer Applications : Derivatives like A4 (3-(fluoro-imidazolyl)pyridazine) exhibit potent STING agonist activity, inducing tumor regression in murine models by activating interferon pathways.
- Kinase Inhibition : Compound LB-1 , an imidazo[1,2-a]pyridine-pyridazine hybrid, selectively inhibits CDK9 (IC₅₀ = 9.22 nM), showing promise in colorectal cancer therapy.
- Metabolic Regulation : Pyridazine-thienopyridazines enhance GLUT4 translocation, improving glucose uptake in diabetic models.
Table 2: Therapeutic Applications of Imidazolyl-Pyridazine Hybrids
The structural modularity of these hybrids allows precise tuning of electronic and steric properties. For example, substituting the pyridazine C3 position with electron-withdrawing groups (e.g., fluoroimidazole in A4 ) enhances target binding by reducing electron density. Similarly, appending benzo[d]dioxole to the acetamide side chain in the subject compound could improve blood-brain barrier permeability, a hypothesis supported by analogous structures.
Research Challenges in Imidazole-Pyridazine Hybrid Compounds
Despite their promise, imidazole-pyridazine hybrids pose significant synthetic and optimization challenges:
- Regioselectivity in Cyclization : Achieving site-specific functionalization on pyridazine is complicated by its two nitrogen atoms, which necessitate careful control of reaction conditions. For instance, nucleophilic substitutions at C3 vs. C6 positions require distinct catalysts.
- Metabolic Stability : The imidazole ring’s susceptibility to oxidative metabolism by cytochrome P450 enzymes often shortens half-life. Strategies like fluorination (as in A4 ) or methyl substitution (as in the subject compound) mitigate this by blocking reactive sites.
- Solubility Limitations : Both imidazole and pyridazine are weakly basic, leading to poor aqueous solubility at physiological pH. Incorporating polar thioacetamide or benzodioxole groups, as seen in the subject compound, counterbalances hydrophobicity.
Table 3: Key Challenges and Mitigation Strategies
Recent advances in photoredox chemistry and multicomponent reactions offer solutions. For example, visible-light-mediated cyclizations enable rapid assembly of imidazole rings without harsh reagents. Similarly, borrowing hydrogen catalysis facilitates one-pot coupling of pyridazine with benzodioxole precursors, streamlining synthesis.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-methylimidazol-1-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c1-12-8-23(10-20-12)16-4-5-18(22-21-16)27-9-17(24)19-7-13-2-3-14-15(6-13)26-11-25-14/h2-6,8,10H,7,9,11H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPPTGPLPXNDGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=NN=C(C=C2)SCC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.
Introduction of the imidazole ring: This step often involves the condensation of glyoxal with amines in the presence of an acid catalyst.
Construction of the pyridazine ring: This can be synthesized via the reaction of hydrazine derivatives with diketones or similar compounds.
Thioacetamide linkage: The final step involves the coupling of the synthesized intermediates through a thioacetamide linkage, typically using thiolating agents and coupling reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the imidazole or pyridazine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzo[d][1,3]dioxole moiety, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole or pyridazine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide exhibit significant cytotoxicity against various cancer cell lines.
Case Study 1: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the anticancer properties of related compounds, it was found that derivatives containing the benzo[d][1,3]dioxole substituent showed enhanced cytotoxicity compared to their unsubstituted counterparts. One analogue demonstrated an IC50 value of 16.19 μM against HCT-116 cells, indicating potent antitumor activity.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties against various bacterial strains.
Case Study 2: Antimicrobial Activity
A study assessed the antimicrobial efficacy of similar compounds, revealing that those containing the dioxole moiety exhibited promising antibacterial effects. Notably, derivatives showed activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications as antibacterial agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the core structure can significantly influence potency:
- Substitution Patterns : Variations in substituents on the dioxole or pyridazine rings can lead to increased or decreased activity.
- Lipophilicity : The introduction of hydrophobic groups enhances membrane permeability and bioavailability.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The target compound shares structural homology with several benzodioxole- and acetamide-based derivatives (Table 1). Key comparisons include:
Key Observations :
- Substituent Impact : The target compound’s 4-methylimidazole-pyridazine hybrid distinguishes it from brominated analogs (C26, SW-C165) and benzimidazole derivatives (Compound 28). The imidazole’s basicity may enhance solubility compared to brominated aryl groups, which are more lipophilic .
- Thioether vs. Ether Linkages : Compounds with thioacetamide linkages (e.g., 7d, 8d) exhibit antimicrobial activity against E. coli, suggesting the thioether group in the target compound could confer similar properties .
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to a thioacetamide group and an imidazolyl-pyridazine derivative. The structural complexity suggests a multifaceted interaction profile with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O3S |
| Molecular Weight | 368.44 g/mol |
| CAS Number | Not available |
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Preliminary studies indicate that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer properties. For instance, compounds with similar structures have shown to induce apoptosis in cancer cell lines such as MCF-7 and U87 glioblastoma cells, suggesting that the compound may also possess similar capabilities .
- Antimicrobial Properties : Compounds containing the benzo[d][1,3]dioxole structure have demonstrated antibacterial activity against various strains, including Escherichia coli and Bacillus subtilis. This suggests that the compound could be explored for its potential as an antimicrobial agent .
- Inhibition of Kinases : The presence of the imidazole ring may facilitate interactions with kinases involved in cancer progression. Studies on related compounds have shown promising results in inhibiting c-Met kinase, which is crucial for tumor growth and metastasis .
Case Studies
Recent investigations into similar compounds have provided insights into their biological activities:
- Study on Anticancer Activity : A study by Ribeiro Morais et al. highlighted that derivatives with similar structural features showed IC50 values indicating effective cytotoxicity against cancer cell lines (e.g., IC50 = 25.72 ± 3.95 μM) and reduced tumor growth in animal models .
- Antimicrobial Testing : Research evaluating the antimicrobial efficacy of benzodioxole derivatives revealed potent activity against multiple bacterial strains, suggesting that modifications to the structure could enhance these properties .
Safety and Toxicity
While exploring the biological activity, it is crucial to consider the safety profile of this compound. Toxicity assessments are necessary to ensure that therapeutic doses do not exceed safe limits.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare this compound, and how do reaction conditions impact yield?
Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the pyridazine-thioacetamide core can be formed by reacting 6-(4-methyl-1H-imidazol-1-yl)pyridazine-3-thiol with 2-chloro-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide in the presence of a base like K₂CO₃ and a polar aprotic solvent (e.g., DMF) under reflux . Yield optimization depends on:
- Catalyst/base selection : K₂CO₃ is preferred over weaker bases for efficient deprotonation of the thiol group.
- Solvent choice : DMF enhances solubility but may require careful purification to remove residual solvent.
- Temperature control : Prolonged heating (>12 hrs) at 60–80°C improves conversion but risks decomposition of the imidazole moiety .
Basic: Which spectroscopic and analytical techniques validate the compound’s structural integrity and purity?
Answer:
- IR spectroscopy : Confirms the presence of thioacetamide (C=S stretch ~680 cm⁻¹) and imidazole (C=N ~1600 cm⁻¹) groups .
- NMR : ¹H NMR identifies protons on the benzodioxole (δ 5.9–6.1 ppm, aromatic protons) and pyridazine (δ 8.2–8.5 ppm) moieties. ¹³C NMR distinguishes carbonyl (C=O ~170 ppm) and thioether (C-S ~40 ppm) carbons .
- Elemental analysis : Validates stoichiometry (C, H, N, S) with <0.3% deviation from theoretical values .
- HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water gradients .
Advanced: How can molecular docking studies predict the compound’s biological targets and binding modes?
Answer:
- Software tools : AutoDock Vina or Schrödinger Suite dock the compound into target protein active sites (e.g., kinases or oxidoreductases).
- Binding pose analysis : The benzodioxole group may occupy hydrophobic pockets, while the pyridazine-thioacetamide backbone forms hydrogen bonds with catalytic residues .
- Validation : Compare docking scores (ΔG < −8 kcal/mol) with known inhibitors and validate via mutagenesis or competitive binding assays .
Advanced: How should researchers address discrepancies in reported biological activity across studies?
Answer:
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP concentration in kinase assays).
- Purity verification : Re-test compounds with HPLC to rule out degradation products .
- Structural analogs : Synthesize derivatives to isolate the impact of substituents (e.g., methyl vs. fluoro groups on the imidazole ring) .
Advanced: What structure-activity relationship (SAR) strategies optimize pharmacological profiles?
Answer:
- Substituent modification : Replace the 4-methyl group on the imidazole with bulkier substituents (e.g., isopropyl) to enhance target selectivity .
- Bioisosteric replacement : Substitute the benzodioxole with a naphthyl group to improve lipophilicity and blood-brain barrier penetration .
- Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridazine ring to reduce CYP450-mediated oxidation .
Methodological: What challenges arise in scaling up synthesis, and how are they mitigated?
Answer:
- Solvent volume reduction : Switch from DMF to ethanol/water mixtures for easier post-reaction separation .
- Catalyst recycling : Immobilize K₂CO₃ on silica gel to reduce waste and improve reaction reproducibility .
- Purification : Use flash chromatography with gradient elution (hexane/ethyl acetate) instead of recrystallization for higher recovery .
Analytical: How are overlapping NMR signals resolved for accurate structural assignment?
Answer:
- 2D NMR techniques : HSQC and HMBC correlate ¹H and ¹³C signals to distinguish pyridazine (C3-H) from imidazole (C2-H) protons .
- Deuterated solvents : Use DMSO-d₆ to sharpen broad signals caused by hydrogen bonding in the thioacetamide group .
- Variable temperature NMR : Heating to 50°C reduces signal splitting from slow rotational isomerism .
Mechanism: How do DFT studies elucidate the compound’s electronic properties and reactivity?
Answer:
- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) predict nucleophilic attack sites (e.g., sulfur atom in thioacetamide) .
- Transition state modeling : Simulate reaction pathways (e.g., thiol-disulfide exchange) to identify rate-limiting steps .
- Charge distribution maps : Highlight electrophilic regions (e.g., pyridazine N-atoms) for rational derivatization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
